Erythrartine
Overview
Description
Erythrartine is an alkaloid isolated from the flowers of Erythrina mulungu, a plant known for its pharmacological properties. The isolation and structural determination of erythrartine, alongside other alkaloids such as erysotrine and hypaphorine, contribute to the understanding of the chemical diversity and potential therapeutic applications of Erythrina species alkaloids. Spectroscopic analysis and partial synthesis have been instrumental in elucidating the structure of erythrartine and its analogs, erysotrine-N-oxide and erythrartine-N-oxide (Sarragiotto, Filho, & Marsaioli, 1981).
Synthesis Analysis
The synthesis of erythrartine and related alkaloids often employs complex methodologies that highlight the intricate nature of these compounds. One notable approach is the enantioselective total synthesis of ent-erythramine, a process that involves several key steps including Suzuki-Miyaura cross-coupling, silver(I)-induced electrocyclic ring opening, and radical-addition/elimination sequences. This method underscores the challenges and creativity required in the synthesis of erythrina alkaloids, offering a pathway not only to erythrartine but also to its epimers and related compounds (Stanislawski, Willis, & Banwell, 2007).
Molecular Structure Analysis
Erythrartine's molecular structure is characterized by its complex erythrinan skeleton, which has been the focus of various synthetic strategies aiming to replicate or modify its framework. Studies such as the concise synthesis of the Erythrina alkaloid 3-demethoxyerythratidinone demonstrate the synthetic accessibility of the erythrinane skeleton via combined rhodium catalysis, showcasing the potential for efficient synthetic routes to erythrartine and its derivatives (Joo, David, Yuan, & Lee, 2010).
Chemical Reactions and Properties
Erythrartine participates in various chemical reactions reflective of its alkaloid nature. The oxidation of erysotramidine to produce erythrartine demonstrates the reactivity of the erythrinan skeleton towards oxidative conditions, providing insights into its chemical properties and potential modifications for enhancing pharmacological activity (Isobe, Mohri, Suzuki, Haruna, Itô, Hosoi, & Tsuda, 1991).
Scientific Research Applications
Application 1: Anticonvulsant Effects
- Specific Scientific Field : Pharmacology
- Summary of the Application : Erythrartine, an erythrinan alkaloid from Erythrina verna, has been investigated for its potential anticonvulsant effects . This research was motivated by the fact that some anxiolytic drugs can be useful in the management of epileptic seizures .
- Methods of Application or Experimental Procedures : Experiments were performed using different concentrations of erythrartine injected via intracerebroventricular in rats submitted to pilocarpine, kainic acid, pentylenetetrazol or picrotoxin-induced seizures . The rotarod test was performed to verify the effects of erythrartine on animal motor coordination .
- Results or Outcomes : The data showed for the first time that erythrartine prevented the occurrence of seizures induced by all of the chemoconvulsants tested and did not affect locomotor performance neither produced sedative effect on animals .
Application 2: Central Nervous System Activities
- Specific Scientific Field : Neuroscience
- Summary of the Application : Erythrinan alkaloids have shown a considerable bias towards central nervous system and related activities . This includes potential applications in the treatment of neurological disorders such as epilepsy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific disorder being treated. In general, these alkaloids could be administered in a variety of ways, including orally or intravenously .
- Results or Outcomes : While specific results or outcomes would depend on the specific disorder being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on central nervous system activity .
Application 3: Antiprotozoal Effects
- Specific Scientific Field : Pharmacology
- Summary of the Application : Erythrinan alkaloids have been reported to have antiprotozoal effects . This suggests potential applications in the treatment of diseases caused by protozoa.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific disease being treated. In general, these alkaloids could be administered in a variety of ways, including orally or intravenously .
- Results or Outcomes : While specific results or outcomes would depend on the specific disease being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on protozoa .
Application 4: Antifeedant and Insecticidal Effects
- Specific Scientific Field : Entomology
- Summary of the Application : Erythrinan alkaloids have been reported to have antifeedant and insecticidal effects . This suggests potential applications in pest control and agriculture.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pest being targeted. In general, these alkaloids could be administered in a variety of ways, including as a spray or in bait .
- Results or Outcomes : While specific results or outcomes would depend on the specific pest being targeted, research has generally shown that Erythrinan alkaloids can have a significant impact on insects .
Application 5: Cytotoxic Effects
- Specific Scientific Field : Oncology
- Summary of the Application : Erythrinan alkaloids have been reported to have cytotoxic effects . This suggests potential applications in the treatment of cancer.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific type of cancer being treated. In general, these alkaloids could be administered in a variety of ways, including orally or intravenously .
- Results or Outcomes : While specific results or outcomes would depend on the specific type of cancer being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on cancer cells .
Application 6: Antifungal and Antiviral Effects
- Specific Scientific Field : Microbiology
- Summary of the Application : Erythrinan alkaloids have been reported to have antifungal and antiviral effects . This suggests potential applications in the treatment of fungal and viral infections.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific infection being treated. In general, these alkaloids could be administered in a variety of ways, including orally or topically .
- Results or Outcomes : While specific results or outcomes would depend on the specific infection being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on fungi and viruses .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCVLZNFFVFTR-AXHNFQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrartine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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